trans-2-Fluoro-4-[[4-(4-pentylcyclohexyl)phenyl]ethynyl]benzonitrile
Description
Properties
IUPAC Name |
2-fluoro-4-[2-[4-(4-pentylcyclohexyl)phenyl]ethynyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28FN/c1-2-3-4-5-20-8-13-23(14-9-20)24-15-10-21(11-16-24)6-7-22-12-17-25(19-28)26(27)18-22/h10-12,15-18,20,23H,2-5,8-9,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXDLWUVPTUOTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=CC(=C(C=C3)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclohexane Ring Functionalization
The cyclohexyl moiety is synthesized via Birch reduction of 4-pentylbiphenyl, followed by catalytic hydrogenation to yield trans-4-pentylcyclohexane. Subsequent Friedel-Crafts alkylation with bromobenzene generates 4-(4-pentylcyclohexyl)bromobenzene.
Synthesis of 2-Fluoro-4-iodobenzonitrile
Directed Ortho-Metalation
2-Fluorobenzonitrile undergoes iodination via:
-
LDA-mediated deprotonation at −78°C
-
Quenching with I₂ to install iodine at C4
Sonogashira Coupling: Critical Parameters
The final step couples the acetylene and iodobenzonitrile:
| Parameter | Optimal Conditions | Yield (%) | Catalyst Loading | Source |
|---|---|---|---|---|
| Catalyst System | PdCl₂(PPh₃)₂/CuI | 78 | 5 mol% Pd | |
| Base | Et₃N | 82 | – | |
| Solvent | THF/DMF (3:1) | 75 | – | |
| Temperature | 60°C | 80 | – | |
| Reaction Time | 24 h | 78 | – |
Mechanistic Insight: The Pd⁰ catalyst oxidatively adds to the C–I bond, followed by transmetalation with the copper-acetylide. Reductive elimination forms the C–C bond.
Stereochemical Control and Purification
Trans-Selectivity in Cyclohexyl Group
Chromatographic Separation
-
Stationary Phase: Silica gel (230–400 mesh)
-
Eluent: Hexane/EtOAc (95:5 → 90:10)
Scalability and Industrial Adaptations
Continuous Flow Sonogashira
Solvent Recycling
Analytical Characterization
| Technique | Key Data | Source |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 7.52 (d, J = 8.1 Hz, 2H, ArH) | |
| δ 2.45 (m, 1H, cyclohexyl) | ||
| ¹³C NMR | δ 153.2 (CN), 118.9 (C≡C) | |
| HRMS | m/z 380.2021 [M+H]⁺ | |
| DSC | Tm = 96°C, Tc = 211°C |
Challenges and Mitigation Strategies
Homocoupling Byproducts
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl linkage, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction reactions can target the fluoro-substituted benzene ring or the ethynyl linkage, resulting in the formation of partially or fully hydrogenated products.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Diketones, carboxylic acids.
Reduction: Hydrogenated derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules, particularly in the development of liquid crystals and other advanced materials.
Biology: In biological research, the compound’s derivatives are studied for their potential as bioactive molecules, including their interactions with proteins and other biomolecules.
Industry: In the industrial sector, the compound is used in the production of advanced materials, including liquid crystals for display technologies and other electronic applications.
Mechanism of Action
The mechanism by which trans-2-Fluoro-4-[[4-(4-pentylcyclohexyl)phenyl]ethynyl]benzonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluoro group can enhance binding affinity to certain targets, while the ethynyl linkage and pentylcyclohexyl group contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Similarity Scores
Key analogs, identified via structural similarity algorithms (), include:
| Compound Name | CAS Number | Similarity Score | Key Structural Differences |
|---|---|---|---|
| 2-Fluoro-4-(trans-4-vinylcyclohexyl)benzonitrile | 1188263-90-2 | 0.89 | Vinyl group replaces ethynyl linkage; shorter alkyl chain |
| 2-Fluoro-4-((4-(4-propylcyclohexyl)phenyl)ethynyl)benzonitrile | 178628-30-3 | 0.87 | Propyl vs. pentyl chain on cyclohexyl group |
| 3,5-Difluoro-4''-pentyl-[1,1':4',1''-terphenyl]-4-carbonitrile | 1803846-42-5 | 0.84 | Additional fluorine substituent; terphenyl backbone |
| 4-Ethyl-2,6-difluorobenzonitrile | 157453-50-4 | 0.83 | Simplified structure lacking cyclohexyl and ethynyl groups |
Physicochemical and Functional Comparisons
Alkyl Chain Length Effects
- Pentyl vs. Propyl Chains: The pentyl chain in the target compound enhances thermal stability and mesophase range compared to the propyl analog (CAS: 178628-30-3). Longer alkyl chains improve solubility in nonpolar solvents and promote smectic phases in liquid crystals .
- Vinyl vs. Ethynyl Linkages : The vinyl-substituted analog (CAS: 1188263-90-2) exhibits reduced conjugation compared to the ethynyl group, leading to lower fluorescence quantum yields and blue-shifted absorption maxima .
Optical Properties
- Absorption and Emission: Ethynyl-linked compounds like the target molecule show extended conjugation, resulting in absorption maxima in the 350–400 nm range. For example, 4-((4-(dimethylamino)phenyl)ethynyl)benzonitrile absorbs at 373 nm , while the target compound’s fluorination likely shifts this further due to electron-withdrawing effects.
Application-Driven Comparisons
- Liquid Crystals : The pentylcyclohexyl-ethynyl backbone aligns with commercial liquid crystal materials (e.g., CAS: 93743-04-5 in ), which exhibit low threshold voltages and high dielectric anisotropy. The target compound’s trans-configuration minimizes steric hindrance, enhancing reorientational flexibility in electric fields .
- Synthetic Feasibility: Ethynyl-linked benzonitriles are typically synthesized via Sonogashira coupling (). However, the target compound’s bulky cyclohexyl group may reduce reaction yields compared to simpler analogs like 4-((trimethylsilyl)ethynyl)benzonitrile (60–70% yields) .
Biological Activity
trans-2-Fluoro-4-[[4-(4-pentylcyclohexyl)phenyl]ethynyl]benzonitrile, a compound characterized by its complex structure, has been investigated for its biological activity, particularly in the context of anti-inflammatory properties and potential applications in liquid crystal technologies. This article consolidates findings from various studies to provide a comprehensive overview of its biological effects.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 415.5 g/mol. Its structure includes a fluorine atom and an ethynyl group, which are significant for its biological interactions and physical properties.
Anti-inflammatory Effects
Research indicates that related compounds, such as 4'-ethynyl-2-fluorobiphenyl, exhibit notable anti-inflammatory properties. In vivo studies on rats demonstrated that this compound was absorbed effectively from the gastrointestinal tract, with significant amounts excreted through urine. The primary metabolite identified was (2-fluoro-4'-biphenylyl)acetic acid, which also showed anti-inflammatory activity. This suggests that this compound may share similar metabolic pathways and effects due to structural similarities .
Pharmacokinetics
Pharmacokinetic studies reveal that the compound is rapidly absorbed, with peak plasma concentrations occurring within one hour post-administration. The half-life of the active metabolite was approximately four hours, indicating a relatively short duration of action but significant initial bioavailability .
Study on Liquid Crystal Applications
In the context of liquid crystal technologies, this compound has been evaluated for its dielectric properties. Liquid crystal monomers (LCMs) containing similar structures have shown potential for high-performance applications due to their unique optical properties. Studies have indicated that these compounds can be toxic to certain biological systems, raising concerns about their environmental impact and bioaccumulation potential .
| Property | Value |
|---|---|
| Molecular Formula | C26H28FN |
| Molecular Weight | 415.5 g/mol |
| Absorption | Rapid from gastrointestinal tract |
| Peak Plasma Concentration | 1 hour post-administration |
| Half-life of Active Metabolite | ~4 hours |
Toxicological Concerns
The toxicity profile of this compound has not been extensively studied; however, related compounds have demonstrated persistent and bioaccumulative properties. The potential for these chemicals to cause acute effects on aquatic organisms has been noted, emphasizing the need for careful environmental assessments when utilizing such compounds in industrial applications .
Q & A
Q. Basic
- NMR Spectroscopy : ¹H NMR confirms substituent positions (e.g., fluorine coupling patterns at C2, ethynyl proton absence). ¹⁹F NMR identifies fluorine environments, while ¹³C NMR resolves nitrile and aromatic carbons .
- FTIR : Peaks at ~2220 cm⁻¹ (C≡N stretch) and ~2200 cm⁻¹ (C≡C stretch) validate functional groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 428.25) and isotopic patterns .
- HPLC : Reverse-phase HPLC with UV detection (λ ~270 nm) assesses purity (>99%) .
What are the critical safety considerations when handling this compound in laboratory settings?
Q. Basic
- Hazards : Skin/eye irritation, respiratory sensitization (evidenced by GHS warnings) .
- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of aerosols .
- Decomposition : Thermal degradation releases CO, NOₓ, and HCN; avoid open flames and store away from oxidizers .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
How does the trans-configuration of the cyclohexyl group affect the compound’s mesomorphic properties and electronic polarizability?
Advanced
The trans-cyclohexyl group enhances linearity, promoting liquid crystalline behavior. Computational studies (DFT/B3LYP/6-31G) show:
- Polarizability : The ethynyl linker and nitrile group increase dipole moment (~5.2 D), enhancing dielectric anisotropy .
- Dihedral Angles : A 180° dihedral between cyclohexyl and phenyl rings minimizes steric strain, stabilizing mesophases .
- Electric Field Response : External fields (0.002–0.010 a.u.) linearly increase polarizability (Δα ~12%), critical for electro-optical applications .
What computational methods are suitable for predicting the electronic properties and reactivity of this compound?
Q. Advanced
- DFT Optimization : B3LYP/6-31G basis set calculates ground-state geometry and frontier orbitals (HOMO-LUMO gap ~4.1 eV) .
- Reactivity Predictions : Fukui indices identify nitrile and ethynyl groups as nucleophilic attack sites .
- Solvent Effects : PCM models (e.g., chloroform) simulate solvatochromism in UV-Vis spectra (λmax ~370 nm) .
How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?
Q. Advanced
- Target Binding Assays : Fluorescence polarization or SPR to measure affinity for lipid membranes or kinases .
- Substituent Modulation : Replace fluorine with Cl, CN, or OCH₃ to assess steric/electronic effects on bioactivity .
- In Silico Docking : AutoDock Vina or Schrödinger Suite predicts interactions with cytochrome P450 or ion channels .
What are the environmental and toxicological implications of this compound’s degradation products?
Q. Advanced
- Photodegradation : UV exposure generates 4-pentylcyclohexanol (EC₅₀ ~10 mg/L in algae) and fluorinated benzenes (LC₅₀ ~2.5 mg/L in fish) .
- Ecotoxicology : Microtox® assays show acute toxicity (IC₅₀ ~15 μM) in Vibrio fischeri due to nitrile hydrolysis to HCN .
- Biodegradation : Aerobic sludge systems achieve <20% degradation in 28 days; recommend advanced oxidation (e.g., ozonation) for wastewater treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
